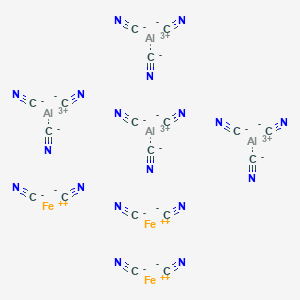![molecular formula C8H13N B096004 2-Methyloctahydro-2-azacyclopropa[cd]pentalene CAS No. 16967-61-6](/img/structure/B96004.png)
2-Methyloctahydro-2-azacyclopropa[cd]pentalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyloctahydro-2-azacyclopropa[cd]pentalene, also known as MAP, is a cyclic compound that has gained significant attention in the field of scientific research due to its unique structure and potential applications.
Mechanism Of Action
The exact mechanism of action of 2-Methyloctahydro-2-azacyclopropa[cd]pentalene is still under investigation. However, studies have suggested that it may act by inhibiting certain enzymes and proteins involved in cellular processes, leading to the suppression of tumor growth and viral replication.
Biochemical And Physiological Effects
2-Methyloctahydro-2-azacyclopropa[cd]pentalene has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation in the brain. It has also been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Methyloctahydro-2-azacyclopropa[cd]pentalene in lab experiments is its ability to selectively target cancer cells and viruses while leaving healthy cells unharmed. However, its relatively complex structure and limited availability may pose challenges for large-scale production and experimentation.
Future Directions
There are several potential future directions for research on 2-Methyloctahydro-2-azacyclopropa[cd]pentalene. These include investigating its potential as a therapeutic agent for neurological disorders, further exploring its anticancer and antiviral properties, and developing more efficient synthesis methods for large-scale production.
In conclusion, 2-Methyloctahydro-2-azacyclopropa[cd]pentalene is a promising compound with a wide range of potential applications in scientific research. Its unique structure and biological activities make it a valuable tool for investigating various cellular processes and developing new therapeutic agents. Further research is needed to fully understand its mechanism of action and potential limitations, but the future looks bright for 2-Methyloctahydro-2-azacyclopropa[cd]pentalene as a key player in the field of medicinal chemistry.
Synthesis Methods
The synthesis of 2-Methyloctahydro-2-azacyclopropa[cd]pentalene involves the reaction between 3,4-dimethylcyclohex-3-ene-1-carboxylic acid and 1,2,3,6-tetrahydropyridine in the presence of a strong acid catalyst. This method has been optimized to produce high yields of 2-Methyloctahydro-2-azacyclopropa[cd]pentalene with minimal impurities.
Scientific Research Applications
2-Methyloctahydro-2-azacyclopropa[cd]pentalene has been found to exhibit various biological activities, including antitumor, antiviral, and antibacterial properties. It has also been shown to have potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
16967-61-6 |
|---|---|
Product Name |
2-Methyloctahydro-2-azacyclopropa[cd]pentalene |
Molecular Formula |
C8H13N |
Molecular Weight |
123.2 g/mol |
IUPAC Name |
3-methyl-3-azatricyclo[3.3.0.02,8]octane |
InChI |
InChI=1S/C8H13N/c1-9-4-5-2-3-6-7(5)8(6)9/h5-8H,2-4H2,1H3 |
InChI Key |
RDPVUZMOVZHRHV-UHFFFAOYSA-N |
SMILES |
CN1CC2CCC3C2C31 |
Canonical SMILES |
CN1CC2CCC3C2C31 |
synonyms |
Octahydro-2-methyl-2-azacyclopropa[cd]pentalene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



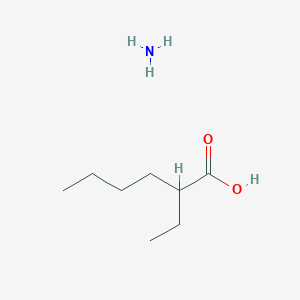

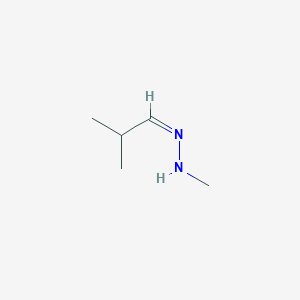
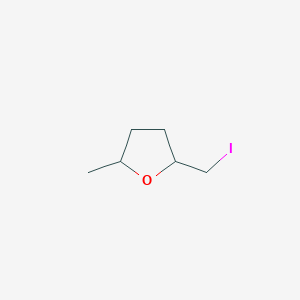
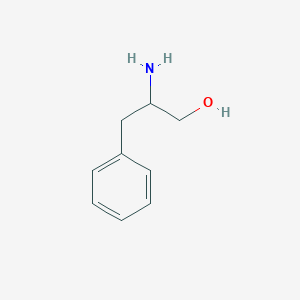

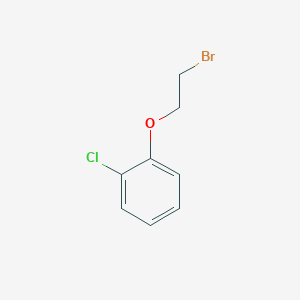

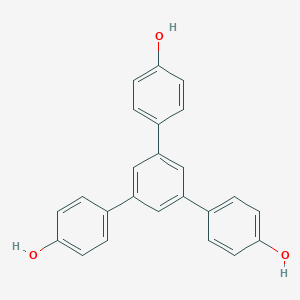

![1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol](/img/structure/B95941.png)

